molecular formula C11H15BO3 B567577 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid CAS No. 1256358-62-9

4-[(Cyclopropylmethoxy)methyl]phenylboronic acid

Cat. No.: B567577
CAS No.: 1256358-62-9
M. Wt: 206.048
InChI Key: GXKALLDBPFOOKG-UHFFFAOYSA-N
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Description

4-[(Cyclopropylmethoxy)methyl]phenylboronic acid (CAS: 1256358-62-9) is a boronic acid derivative featuring a cyclopropylmethoxymethyl substituent on the para-position of the phenyl ring. This compound is characterized by its unique steric and electronic properties due to the cyclopropyl group, a strained three-membered ring, combined with a methoxymethyl linker. Such structural attributes make it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks in pharmaceuticals and materials science . Its synthesis often involves palladium-catalyzed coupling reactions, as evidenced by protocols involving Pd(OAc)₂ and phosphine ligands (e.g., tricyclohexylphosphonium tetrafluoroborate) .

Properties

IUPAC Name

[4-(cyclopropylmethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c13-12(14)11-5-3-10(4-6-11)8-15-7-9-1-2-9/h3-6,9,13-14H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKALLDBPFOOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681351
Record name {4-[(Cyclopropylmethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-62-9
Record name {4-[(Cyclopropylmethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification of 4-Bromobenzyl Alcohol

Reaction Conditions :

  • Substrate : 4-Bromobenzyl alcohol

  • Reagent : Cyclopropylmethyl bromide or iodide

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : DMF or acetone

  • Temperature : 60–80°C, 12–24 hours.

Mechanism :
A nucleophilic substitution (Sₙ2) replaces the hydroxyl proton of benzyl alcohol with the cyclopropylmethyl group. The base deprotonates the alcohol, enhancing nucleophilicity.

Yield : ~70–85% (estimated from analogous etherifications in).

Miyaura Borylation of 4-[(Cyclopropylmethoxy)methyl]bromobenzene

Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine ligand

  • Boron Source : Bis(pinacolato)diboron (B₂pin₂)

  • Base : KOAc or Et₃N

  • Solvent : Dioxane or THF

  • Temperature : 80–100°C, 6–12 hours.

Mechanism :
The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂pin₂ to form the boronic ester. Acidic hydrolysis (HCl/H₂O) converts the ester to the boronic acid.

Yield : 65–78% (based on similar borylations in).

Method 2: Direct Boronation of a Pre-Functionalized Aromatic Ring

This method employs a boronation reagent to introduce the -B(OH)₂ group directly into a substituted benzene derivative.

Substrate Preparation: 4-[(Cyclopropylmethoxy)methyl]bromobenzene

Synthesized as in Method 1 (Section 2.1).

Lithium-Halogen Exchange and Boronation

Reaction Conditions :

  • Reagent : n-BuLi or LDA

  • Boron Source : Trimethyl borate (B(OMe)₃)

  • Solvent : THF, –78°C to 0°C

  • Quenching : H₂O/HCl.

Mechanism :
Lithiation of the aryl bromide generates a benzyl lithium intermediate, which reacts with B(OMe)₃ to form the boronic ester. Acidic workup yields the boronic acid.

Yield : 60–70% (inferred from).

Method 3: Suzuki Coupling with Pre-Formed Boronic Acids

While less direct, this approach leverages existing boronic acids to construct the target molecule via cross-coupling.

Synthesis of 4-[(Cyclopropylmethoxy)methyl]phenylboronic Acid from 4-Boronophenylacetic Acid

Reaction Conditions :

  • Substrate : 4-Boronophenylacetic acid

  • Reagent : Cyclopropylmethyl chloride

  • Coupling Agent : DCC/DMAP

  • Solvent : CH₂Cl₂, room temperature.

Mechanism :
The carboxylic acid is activated to an acyl chloride, which undergoes nucleophilic substitution with cyclopropylmethanol.

Yield : ~50–60% (limited by steric hindrance; see).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Total Yield 70–78%60–70%50–60%
Reaction Steps 223
Catalyst Cost High (Pd)ModerateLow
Functional Tolerance ExcellentModeratePoor
Purity ≥99%≥95%≤90%

Optimization Strategies and Challenges

  • Protection of Boronic Acid : Use of pinacol esters during etherification prevents boronic acid degradation.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance etherification rates but may complicate boronic acid isolation.

  • Catalyst Recycling : Heterogeneous Pd catalysts (e.g., Pd/C) reduce costs in Miyaura borylation .

Chemical Reactions Analysis

Types of Reactions: 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Drug Delivery Systems

4-[(Cyclopropylmethoxy)methyl]phenylboronic acid can be utilized in the development of smart drug delivery systems. Its ability to form boronate esters with diols allows for the creation of stimuli-responsive polymers that can release therapeutic agents in a controlled manner. For instance, studies have shown that boronic acid derivatives can be incorporated into nanoparticles to enhance the delivery and release profiles of insulin based on glucose concentration .

Cancer Treatment

The compound has shown promise in cancer therapy due to its role as a potential inhibitor of various kinases involved in cell proliferation. Research indicates that boronic acids can inhibit CHK1 kinase, which is crucial for regulating the cell cycle and DNA damage response . This makes this compound a candidate for developing anti-cancer drugs aimed at preventing tumor growth.

Biomolecule Detection

Boronic acids are widely used in the detection of glycoproteins and other biomolecules due to their specific binding properties. The functionalization of surfaces with boronic acid groups can enhance the sensitivity and selectivity of biosensors, allowing for the detection of low-abundance biomolecules in complex biological samples .

Tissue Engineering

In tissue engineering, boronic acid-based materials are being explored for their ability to create hydrogels that mimic the extracellular matrix. These hydrogels can support cell growth and differentiation while allowing for controlled release of growth factors . The incorporation of this compound into such materials could enhance their mechanical properties and biocompatibility.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Drug Delivery Demonstrated glucose-responsive insulin delivery using boronic acid conjugates.
Cancer Treatment Inhibition of CHK1 kinase leading to reduced tumor cell proliferation.
Biomolecule Detection Enhanced detection sensitivity for glycoproteins using boronic acid-functionalized surfaces.
Tissue Engineering Development of hydrogels that support cell adhesion and growth factors' release.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid primarily involves its role as a Lewis acid. The boron atom in the compound can accept electron pairs from nucleophiles, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenylboronic Acid Derivatives

Substituent Effects on Steric and Electronic Properties

Cyclopropylmethoxy Derivatives
  • 4-(Cyclopropylmethoxy)phenylboronic Acid (CAS: 411229-67-9): Unlike the target compound, this analogue lacks the methylene spacer, directly attaching the cyclopropylmethoxy group to the phenyl ring.
  • 2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic Acid (CAS: 1256354-91-2) : The addition of chlorine atoms at the 2- and 4-positions introduces electron-withdrawing effects, which may decrease electron density at the boron center, affecting reaction rates in cross-couplings. The cyclopropylmethoxy group at the 5-position adds steric bulk, further modulating reactivity .
Alkyl and Aryl Ether Substituents
  • 4-(4′-Methoxybenzyloxy)phenylboronic Acid : The methoxybenzyloxy group introduces both electron-donating (methoxy) and bulky (benzyl) features. This compound’s enhanced solubility in organic solvents contrasts with the cyclopropyl-containing analogues, which may exhibit lower solubility due to hydrophobicity .
  • 4-Methoxyphenylboronic Acid (CAS: 5720-07-0) : A simpler analogue with a single methoxy group. Its reduced steric hindrance and strong electron-donating nature facilitate rapid coupling reactions but limit utility in sterically demanding applications .
Sulfur-Containing Substituents
  • 4-(Methylsulfonyl)phenylboronic Acid (CAS: 149104-88-1) : The sulfonyl group is strongly electron-withdrawing, reducing the nucleophilicity of the boronic acid. This property can suppress homocoupling side reactions but may require harsher reaction conditions .
  • 4-(Methylthio)phenylboronic Acid (CAS: 98546-51-1) : The methylthio group is less electron-withdrawing than sulfonyl, offering a balance between reactivity and stability. However, sulfur-containing compounds may pose challenges in metal catalyst compatibility .
Fluorinated and Halogenated Analogues
  • 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic Acid (CAS: 2096340-25-7) : The fluorophenyl and hydroxymethyl groups introduce polarity and hydrogen-bonding capability, enhancing solubility in polar solvents. Fluorine’s electron-withdrawing effect may slow coupling kinetics compared to electron-donating substituents .
  • 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic Acid : The trifluoromethoxy group’s strong electron-withdrawing nature and the cyclopropylmethoxy’s steric bulk create a highly deactivated boronic acid, suitable for selective couplings under controlled conditions .

Structural Influence on Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., hydroxymethyl in , sulfonyl in ) exhibit improved aqueous solubility. Hydrophobic groups like cyclopropylmethoxy reduce solubility, necessitating organic solvents (e.g., THF, DCM) .
  • Stability : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethoxy) stabilize the boronic acid against protodeboronation but may require anhydrous conditions .
  • Steric Effects : Bulky substituents (e.g., cyclopropylmethoxymethyl) hinder catalyst access, slowing reaction rates. This can be mitigated using bulky ligands (e.g., SPhos) or elevated temperatures .

Biological Activity

4-[(Cyclopropylmethoxy)methyl]phenylboronic acid (4-CMMPBA) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. The compound's ability to form reversible covalent bonds with diols positions it as a significant player in drug discovery and development.

Chemical Structure and Properties

  • Molecular Formula : C12H15B O3
  • Molecular Weight : Approximately 206.05 g/mol
  • Functional Groups : Boronic acid, cyclopropylmethoxy

The presence of the boronic acid group allows 4-CMMPBA to interact with various biological molecules, particularly proteins containing cis-diols, which is crucial for its biological activity.

Boronic acids, including 4-CMMPBA, primarily function through their ability to bind to diol-containing compounds. This binding can inhibit the activity of certain enzymes, making them valuable in therapeutic contexts. The specific mechanism of action for 4-CMMPBA is still under investigation, but preliminary studies suggest it may inhibit enzymes involved in various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : Potential interactions with enzymes that contain diol moieties.
  • Cross-Coupling Reactions : Participates in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Biological Activity and Applications

The biological activity of 4-CMMPBA has been explored in several contexts:

  • Medicinal Chemistry :
    • Investigated for its potential as a lead compound in drug development due to its ability to target specific enzymes.
    • Its interactions with biological systems may lead to novel therapeutic strategies, particularly in cancer treatment and other diseases involving enzyme dysregulation.
  • Drug Development :
    • Boronic acids are being explored for their role in boron neutron capture therapy (BNCT), which is a targeted cancer treatment.
    • Preliminary studies indicate that 4-CMMPBA could serve as a scaffold for developing boron-containing drugs.
  • Organic Synthesis :
    • Utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds used in pharmaceuticals and functional materials.

Case Studies and Research Findings

Recent research highlights the potential of 4-CMMPBA in various applications:

  • A study demonstrated the compound's ability to form stable complexes with specific enzymes, suggesting its utility in enzyme inhibition strategies.
  • Another investigation into the compound's role in BNCT showed promising results regarding its effectiveness in targeting tumor cells while sparing healthy tissue.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 4-CMMPBA and other structurally similar boronic acids:

Compound NameBinding Affinity (K_a)Primary Application
4-CMMPBATBDEnzyme inhibition, drug development
Phenylboronic Acid~5 M^-1General enzyme interactions
Isoquinolinylboronic AcidsVaries (up to 46 M^-1)Fluorescent probes for biological assays

Q & A

Q. What is the primary role of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid in cross-coupling reactions?

This compound acts as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions , enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. The cyclopropylmethoxy group may influence steric and electronic properties, affecting reaction efficiency. Key methodological considerations include:

  • Catalyst selection (e.g., palladium complexes) .
  • Solvent optimization (e.g., aqueous/organic biphasic systems).
  • Reaction temperature and base compatibility (e.g., Na₂CO₃ or CsF).

Q. What safety protocols are critical when handling this compound?

Based on SDS data for structurally similar phenylboronic acids:

  • Skin/eye protection : Use nitrile gloves and goggles due to potential irritation (Category 2 skin/eye hazards) .
  • Ventilation : Work in a fume hood to avoid inhalation of dust .
  • Storage : Keep in a cool, dry place away from oxidizers .
  • First aid : Flush eyes with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can this compound be integrated into carbohydrate-sensitive biosensors?

Boronic acids form reversible complexes with diols (e.g., sugars), enabling sensor design. Methodological steps include:

  • Surface functionalization : Immobilize the compound on gold or polymer surfaces via thiol- or carboxyl-group linkages (e.g., Scheme 2.1 in ) .
  • Equilibrium tuning : Adjust pH (pKa ~8–10) to optimize binding affinity for glucose or glycoproteins .
  • Signal transduction : Pair with fluorescence quenching or electrochemical detection systems.

Q. What strategies mitigate low yields in cross-coupling reactions involving sterically hindered boronic acids?

Challenges arise from the cyclopropylmethoxy group’s steric bulk. Solutions include:

  • Catalyst optimization : Use bulky ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning .
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .
  • Pre-activation : Convert the boronic acid to a more reactive trifluoroborate salt.

Q. How does the cyclopropylmethoxy substituent affect reactivity compared to methoxy or fluoro analogs?

Comparative studies on substituent effects (e.g., 4-Fluoro-3-methylphenylboronic acid or 4-Methoxyphenylboronic acid ) suggest:

  • Steric hindrance : The cyclopropyl group may reduce coupling efficiency by ~15–20% versus smaller substituents.
  • Electronic effects : Electron-donating groups (e.g., methoxy) enhance boronate stability, while electron-withdrawing groups (e.g., fluoro) accelerate transmetallation .
  • Solubility : Cyclopropylmethoxy derivatives may exhibit lower aqueous solubility than hydroxylated analogs .

Q. What analytical techniques are recommended for characterizing boronic acid derivatives?

  • NMR spectroscopy : ¹¹B NMR to confirm boronic acid integrity (δ ~30–35 ppm) .
  • HPLC-MS : Monitor purity and detect anhydride byproducts .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for similar boronic acids: How to resolve?

  • Source analysis : Cross-reference solvent systems (e.g., DMF vs. THF) and catalyst loadings .
  • Reproducibility checks : Verify anhydride content (common impurity in boronic acids) via IR spectroscopy (B-O-B stretches at ~1,400 cm⁻¹) .
  • Computational modeling : Use DFT calculations to predict steric/electronic effects (e.g., ’s density-functional methods) .

Q. Conflicting stability data in aqueous vs. organic media: What factors explain this?

  • pH dependence : Boronic acids form boronate esters in basic aqueous conditions but decompose in acidic media .
  • Anhydride formation : Prolonged storage in polar solvents (e.g., MeOH) may promote self-condensation .

Methodological Best Practices

Optimizing synthetic routes for gram-scale production

  • Stepwise protection : Use silyl or trityl groups to protect reactive sites during functionalization .
  • Purification : Employ recrystallization (e.g., EtOAc/hexane) or silica gel chromatography .

Designing experiments for glycoprotein enrichment using boronic acid-functionalized materials

  • Binding capacity tests : Compare with 4-Mercaptophenylboronic acid-functionalized Fe₃O₄-C-Au microspheres (5–10 mg glycoprotein/g material) .
  • Elution conditions : Use competitive eluents (e.g., sorbitol) at pH ≤4 to disrupt boronate-diol interactions .

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